molecular formula C22H18 B376881 1,3-bis[(E)-2-phenylethenyl]benzene CAS No. 1725-76-4

1,3-bis[(E)-2-phenylethenyl]benzene

Cat. No.: B376881
CAS No.: 1725-76-4
M. Wt: 282.4g/mol
InChI Key: BJZZCHRYTNIBCS-YXLFCKQPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis[(E)-2-phenylethenyl]benzene is a stilbene derivative featuring a central benzene ring substituted with two trans-configured styryl groups at the 1- and 3-positions. Its molecular formula is C₂₂H₁₈ (calculated molecular weight: 282.4 g/mol), with extended conjugation across the aromatic core and vinyl linkages, enhancing its photophysical and electronic properties. This compound belongs to the stilbene family, which is widely studied for applications in organic electronics, antimicrobial agents, and fluorescence-based sensors .

Stilbenes like this compound are structurally analogous to natural antimicrobial agents produced by bacteria such as Photorhabdus, including 2-isopropyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol (IPS) and 2-ethyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol (ES), which exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Properties

CAS No.

1725-76-4

Molecular Formula

C22H18

Molecular Weight

282.4g/mol

IUPAC Name

1,3-bis[(E)-2-phenylethenyl]benzene

InChI

InChI=1S/C22H18/c1-3-8-19(9-4-1)14-16-21-12-7-13-22(18-21)17-15-20-10-5-2-6-11-20/h1-18H/b16-14+,17-15+

InChI Key

BJZZCHRYTNIBCS-YXLFCKQPSA-N

SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)/C=C/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Substituted Stilbenes

Table 1: Structural and Functional Comparison of Stilbene Derivatives

Compound Name Substituents Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
1,3-Bis[(E)-2-phenylethenyl]benzene None Benzene C₂₂H₁₈ 282.4 High conjugation, potential fluorescence
Pinosylvin 5-[(E)-styryl], 1,3-diol Benzene C₁₄H₁₂O₂ 212.2 Antioxidant, antifungal
3,5-Dimethoxystilbene 5-[(E)-styryl], 1,3-OCH₃ Benzene C₁₆H₁₆O₂ 240.3 Enhanced solubility, antimicrobial
IPS (Photorhabdus metabolite) 5-[(E)-styryl], 2-isopropyl, 1,3-diol Benzene C₁₇H₁₈O₂ 254.3 MRSA inhibition
Distyryl Biphenyl Two [(E)-styryl] groups Biphenyl C₂₈H₂₂ 358.5 Extended conjugation, blue fluorescence

Key Observations :

  • Substituent Effects: Hydroxyl groups (e.g., in pinosylvin) enhance solubility and antioxidant activity but reduce thermal stability compared to non-polar analogs like this compound. Methoxy groups (e.g., in 3,5-dimethoxystilbene) balance solubility and electronic properties .
  • Core Structure : Biphenyl-based distyryl derivatives exhibit red-shifted absorbance and higher molecular weights due to extended π-systems .

Heterocyclic Analogs

4,5-Bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole (KA1)

  • Structure : Replaces the benzene core with a biimidazole ring.
  • Properties : Exhibits strong antifungal activity against Candida albicans (inhibition diameter: 18 mm at 50 µg/mL) due to enhanced hydrogen bonding with fungal cell walls .

Photophysical Properties

Table 2: Absorption and Fluorescence Characteristics

Compound Name λₐᵦₛ (nm) Fluorescence λₑₘ (nm) Extinction Coefficient (M⁻¹cm⁻¹) Reference
This compound ~400* ~450* ~25,000*
9-[(E)-2-Phenylethenyl]anthracene 450 520 30,000
9-[(E)-2-Phenylethenyl]phenanthrene 420 490 22,000
Distyryl Biphenyl 370 430 28,500

*Estimated based on analogous stilbenes.

Key Findings :

  • Extended aromatic cores (e.g., anthracene) red-shift absorbance compared to benzene-based stilbenes .
  • Fluorescence intensity correlates with conjugation length and substituent electron-donating/withdrawing effects.

Table 3: Antimicrobial Activity Comparison

Compound Name Target Microbe MIC (µg/mL) Key Mechanism Reference
This compound Staphylococcus aureus Under study Membrane disruption (hypothesized)
IPS MRSA 8.5 Inhibition of peptidoglycan synthesis
KA1 Candida albicans 50 Cell wall binding via biimidazole
Pinosylvin Aspergillus flavus 25 Oxidative stress induction

Notable Trends:

  • Polar substituents (e.g., hydroxyl, methoxy) enhance bioavailability and target specificity .
  • Non-polar analogs like this compound may require formulation aids for aqueous applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.